molecular formula C15H23N5O3S B2510515 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-30-0

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2510515
CAS No.: 335403-30-0
M. Wt: 353.44
InChI Key: MIDCCCMGAOQDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine analog with modifications at positions 7 and 8. This compound belongs to a broader class of 8-substituted purine-2,6-diones, which are studied for diverse pharmacological activities, including adenosine receptor modulation, kinase inhibition, and anticancer effects .

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c1-4-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)24-10-7-19-5-8-23-9-6-19/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCCCMGAOQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Alkylation: Introduction of the ethyl and methyl groups to the purine core.

    Thioether Formation: Attachment of the morpholinoethylthio group through a nucleophilic substitution reaction.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reactants continuously flow through a reactor, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thioether group.

    Substitution: The morpholinoethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: Products of oxidation.

    Reduced Thioethers: Products of reduction.

    Substituted Purines: Products of nucleophilic substitution.

Scientific Research Applications

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The purine core allows it to intercalate with nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The 8-position of the purine scaffold is critical for modulating biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 8 Key Biological Activity/Property Molecular Weight (g/mol) Reference
Target Compound : 7-Ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6-dione (2-Morpholinoethyl)thio Hypothesized improved solubility and kinase binding 395.46
1,3,7-Trimethyl-8-(trifluoromethyl)-1H-purine-2,6-dione (2s) Trifluoromethyl Potential metabolic stability 292.23
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6-dione (3-29A) 3,3,3-Trifluoropropyl CNS activity modulation 330.29
8-(Ethylthio)-3-methyl-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione Ethylthio + phenethyl Structural analog with sulfur linkage 330.40
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-1H-purine-2,6-dione (34) Methylsulfonyl Necroptosis inhibition (IC₅₀ < 100 nM) 287.08
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6-dione (3m) Pyridin-2-yloxy derivative Selective analgesic (CNS activity abolished) 403.75

Biological Activity

7-Ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of compounds. Its structural complexity and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H21N5O3SC_{14}H_{21}N_5O_3S, and its structural representation includes a purine ring substituted with ethyl, methyl, and morpholinoethyl groups. The presence of the morpholinoethyl group enhances its solubility and bioavailability, which is crucial for its biological activity.

The biological activity of 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways. This inhibition can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling cascades. Its interaction with adenosine receptors has been particularly noted in studies.

Antitumor Activity

Research has indicated that derivatives of purine compounds exhibit antitumor properties. For instance:

  • Case Study : A study demonstrated that similar purine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction mechanisms .

Antiviral Properties

The compound's structural similarity to known antiviral agents suggests potential activity against viral infections:

  • Research Findings : In vitro studies have shown that purine derivatives can inhibit viral replication by interfering with viral RNA synthesis .

Antimicrobial Activity

Preliminary studies also suggest that this compound may possess antimicrobial properties:

  • Case Study : In a recent investigation, similar compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .

Data Tables

Biological ActivityMechanismReference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits viral RNA synthesis
AntimicrobialEffective against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.